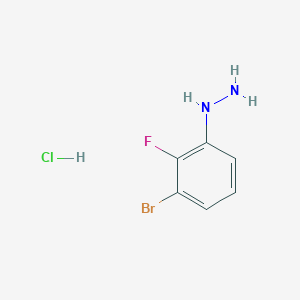![molecular formula C8H14N2O4S B6246325 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide CAS No. 2408969-48-0](/img/new.no-structure.jpg)
2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a six-membered ring, an oxygen atom in a five-membered ring, and a carboxamide group. Its molecular formula is C8H14N2O4S, and it has a molecular weight of 234.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the following steps:
Preparation of Precursors: Synthesis of the starting materials.
Cyclization: Formation of the spirocyclic core.
Oxidation: Introduction of the sulfur and oxygen atoms.
Purification: Techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfur trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride: Similar spirocyclic structure with different functional groups.
2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylic acid: Carboxylic acid derivative with similar core structure.
Uniqueness
2,2-dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is unique due to its specific combination of sulfur, oxygen, and nitrogen atoms in a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2408969-48-0 |
|---|---|
Molecular Formula |
C8H14N2O4S |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



